(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C22H24N4O2S and a molecular weight of 408.52. This compound features a unique structure combining an isothiazole ring, a piperazine ring, and various functional groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria, fungi, and viruses, while others can reduce inflammation, relieve pain, or protect neurons .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit diverse biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological properties and are used in various therapeutic agents.
Uniqueness
What sets (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)20-19(23)21(29-24-20)22(27)26-12-10-25(11-13-26)17-4-3-5-18(14-17)28-2/h3-9,14H,10-13,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAGHAGLZHELOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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